molecular formula C30H32N6O6 B584702 Ethyl Olmesartan Medoxomil CAS No. 1378863-74-1

Ethyl Olmesartan Medoxomil

Numéro de catalogue: B584702
Numéro CAS: 1378863-74-1
Poids moléculaire: 572.622
Clé InChI: RVMXHIGGZIDKCO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl Olmesartan Medoxomil is a prodrug of Olmesartan, an angiotensin II receptor blocker used primarily for the treatment of hypertension. This compound is designed to improve the bioavailability and absorption of Olmesartan in the gastrointestinal tract. Upon administration, this compound is hydrolyzed to release the active Olmesartan, which then exerts its therapeutic effects by blocking the angiotensin II receptor, leading to vasodilation and reduced blood pressure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Olmesartan Medoxomil involves several key steps. Initially, Olmesartan is protected with a trityl group to form trityl Olmesartan. This intermediate is then reacted with medoxomil chloride under basic conditions to yield this compound. The reaction typically requires solvents such as acetonitrile and bases like potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization and filtration techniques to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl Olmesartan Medoxomil undergoes hydrolysis in the presence of water or biological fluids to release Olmesartan. This hydrolysis is a key reaction that activates the prodrug. Additionally, the compound can undergo oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Hydrolysis: Water or biological fluids at physiological pH.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

Major Products:

Applications De Recherche Scientifique

Ethyl Olmesartan Medoxomil has several scientific research applications:

Mécanisme D'action

Ethyl Olmesartan Medoxomil exerts its effects by being hydrolyzed to release Olmesartan, which then selectively binds to the angiotensin II receptor type 1 (AT1). This binding prevents angiotensin II from exerting its hypertensive effects, such as vasoconstriction and aldosterone secretion. The blockade of these receptors leads to vasodilation, reduced blood pressure, and decreased cardiac workload .

Comparaison Avec Des Composés Similaires

  • Losartan
  • Valsartan
  • Irbesartan
  • Telmisartan
  • Candesartan

Comparison: Ethyl Olmesartan Medoxomil is unique among these compounds due to its prodrug nature, which enhances its bioavailability and absorption compared to its parent compound, Olmesartan. This characteristic allows for more efficient drug delivery and improved therapeutic outcomes .

Activité Biologique

Ethyl Olmesartan Medoxomil is a prodrug that, upon oral administration, is converted to the active compound olmesartan, a selective angiotensin II receptor blocker (ARB). This compound plays a significant role in the treatment of hypertension and exhibits various biological activities that impact cardiovascular health. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, case studies, and comparative data.

Prodrug Activation:
this compound is hydrolyzed in the gastrointestinal tract to olmesartan, which then selectively binds to the angiotensin II type 1 (AT1) receptor. This binding inhibits the action of angiotensin II, leading to vasodilation and a reduction in blood pressure .

Biochemical Pathways:
The primary pathway affected by olmesartan is the renin-angiotensin-aldosterone system (RAAS). By blocking AT1 receptors, olmesartan reduces aldosterone levels, decreases sodium reabsorption in the kidneys, and promotes vasodilation .

Pharmacokinetics

Absorption and Bioavailability:
this compound is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1.4 to 2.8 hours. The conversion to olmesartan increases its bioavailability from approximately 4.5% to about 28.6% .

Distribution and Elimination:
Olmesartan has a volume of distribution of approximately 17 L and is highly bound to plasma proteins (99%). It is primarily eliminated unchanged through feces, with about 10-16% excreted in urine. The half-life of olmesartan ranges from 10 to 15 hours after multiple doses .

Biological Effects

Antihypertensive Efficacy:
Numerous studies have demonstrated the efficacy of olmesartan in lowering blood pressure. In a randomized controlled trial involving 334 patients with hypertension, significant reductions in both systolic and diastolic blood pressure were observed across various dosages (5 mg to 80 mg) over an 8-week period .

Dosage (mg)Mean DBP Reduction (mm Hg)Mean SBP Reduction (mm Hg)
59.614.5
2012.216.5
8010.615.4

Case Studies

Olmesartan-Induced Enteropathy:
A notable case study reported a patient who developed enteropathy after long-term use of olmesartan. Symptoms included diarrhea and weight loss, which improved significantly after discontinuation of the drug and treatment with budesonide . This highlights the importance of monitoring for gastrointestinal side effects in patients receiving this medication.

Nano-formulation Studies:
Recent research explored a nano-formulation of olmesartan medoxomil for treating indomethacin-induced duodenitis in rats. The study indicated that this formulation enhanced the therapeutic effects and reduced inflammation markers such as TNF-α and IL-6 compared to standard treatments .

Comparative Analysis

This compound can be compared with other ARBs like losartan, valsartan, and irbesartan. Its unique prodrug nature enhances bioavailability and therapeutic effectiveness:

CompoundProdrugBioavailability (%)Primary Use
This compoundYes~28.6Hypertension
LosartanNo~33Hypertension
ValsartanNo~25Hypertension
IrbesartanNo~60Hypertension

Propriétés

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxybutan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N6O6/c1-5-9-24-31-26(30(4,39)6-2)25(28(37)40-17-23-18(3)41-29(38)42-23)36(24)16-19-12-14-20(15-13-19)21-10-7-8-11-22(21)27-32-34-35-33-27/h7-8,10-15,39H,5-6,9,16-17H2,1-4H3,(H,32,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMXHIGGZIDKCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.